Class-Level Anti-Leishmanial Potency Benchmarking Against Lead Quinazolinone Acetamides F12 and F27
No direct head-to-head data for N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide exists in the peer-reviewed literature. However, the compound shares the exact quinazolinone-acetamide core with a published series (F1–F33) evaluated against L. donovani promastigotes and intracellular amastigotes . In that series, the most potent compound F27 achieved IC50 values of 3.39 ± 0.85 µM (promastigotes) and 3.55 ± 0.22 µM (amastigotes), while the least active analogs showed IC50 > 50 µM, confirming that the N-aryl group is the critical potency determinant . The 2,6-dimethylphenyl substituent of the target compound represents an unexplored substitution within this validated SAR space.
| Evidence Dimension | In vitro anti-leishmanial IC50 (L. donovani promastigotes and amastigotes) |
|---|---|
| Target Compound Data | Not directly reported; 2,6-dimethylphenyl substitution is untested in published series |
| Comparator Or Baseline | Compound F27 (most potent in series): IC50 3.39 ± 0.85 µM (promastigotes), 3.55 ± 0.22 µM (amastigotes); Compound F12: IC50 5.76 ± 0.84 µM (promastigotes), 6.02 ± 0.52 µM (amastigotes) |
| Quantified Difference | N/A – direct comparison not possible; class-level SAR indicates N-aryl substitution governs activity over a >15-fold range |
| Conditions | In vitro assay against L. donovani promastigotes and intracellular amastigotes in J774 macrophages |
Why This Matters
Establishes that the quinazolinone-acetamide scaffold is a validated anti-leishmanial chemotype, and the untested 2,6-dimethylphenyl variant may occupy a unique position in the SAR landscape not covered by existing analogs.
- [1] Sharma, S.; Singh, M.; et al. Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. Eur. J. Med. Chem. 2023, 257, 115524. View Source
